methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 2,6-dichlorobenzyl substituent at the pyrazole nitrogen and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-12(17)11-5-6-16(15-11)7-8-9(13)3-2-4-10(8)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGZXCPIPUTMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Dichlorobenzyl Substituent Position on Molecular Interactions
A critical factor influencing bioactivity in aromatic compounds is the position of substituents. Evidence from docking studies on structurally related amino acids highlights this effect:
| Compound | Chlorine Substitution | IC50 (nM) | Hydrogen Bond Length (Å) | π–π Interaction (Å) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|---|
| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 2,4-dichloro | ~100 | 2.202 (Gln215) | 4.127 (Tyr201) | –6.4 |
| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | 2,6-dichloro | ~100 | 1.961 (Gln215) | 4.249 (Tyr201) | –6.5 |
Key Findings :
- 2,6-dichloro substitution shortens the hydrogen bond length (1.961 Å vs.
- The π–π interaction distance increases slightly (4.249 Å vs. 4.127 Å), suggesting minor steric or electronic adjustments due to substituent positioning .
- Despite similar IC50 values, the 2,6-dichloro variant exhibits marginally lower Gibbs free energy, indicating improved thermodynamic stability in target binding .
Implications for the Target Compound :
The 2,6-dichlorobenzyl group in methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate may confer stronger hydrogen-bonding interactions with target proteins compared to 2,4-dichloro analogs. However, the pyrazole core’s distinct electronic profile could modulate these effects, necessitating experimental validation.
Comparison with Other Pyrazole Carboxylates
Pyrazole-3-carboxylates are a versatile class of compounds. Substituents on the benzyl group and pyrazole ring influence properties such as solubility, metabolic stability, and target selectivity:
- Steric Considerations : The 2,6-dichloro arrangement creates a symmetrical steric environment, which could enhance binding specificity compared to asymmetrical analogs (e.g., 2,4-dichloro).
No direct data on pyrazole carboxylates with varying dichlorobenzyl groups is available, but insights from suggest substituent position profoundly affects molecular interactions.
Comparison with Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-Dichlorobenzyl)-5-Methyl-1,2,4,5-Tetrahydroimidazo[1,2-a]Pyridine-4-Carboxylic Acid)
Famoxadone, a fungicide, shares the 2,6-dichlorobenzyl moiety but incorporates a complex imidazo[1,2-a]pyridine core . Key contrasts include:
- Structural Complexity : Famoxadone’s fused heterocyclic system likely enhances target specificity (e.g., fungal cytochrome bc1 complex inhibition), whereas the simpler pyrazole core of the target compound may offer broader reactivity.
- Functional Groups : The carboxylate group in Famoxadone is part of a rigid tetracyclic system, whereas the methyl ester in the target compound could improve membrane permeability.
Biological Activity
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS: 956690-92-9) is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a methyl ester functional group at the 3-position. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.10 g/mol. The presence of chlorine atoms enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including E. coli, Bacillus subtilis, and Proteus vulgaris. Studies have shown that derivatives of pyrazole compounds can inhibit microbial growth effectively:
| Microbial Strain | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| E. coli | 40 | Ampicillin |
| Bacillus subtilis | 40 | Amoxicillin |
| Proteus vulgaris | 40 | Norfloxacin |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown effectiveness comparable to established anti-inflammatory drugs such as indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed Central reported that a series of pyrazole derivatives, including this compound, were synthesized and tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated promising antimicrobial activity, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models in mice. The compound demonstrated significant reduction in swelling comparable to standard anti-inflammatory treatments .
Q & A
What synthetic routes are recommended for preparing methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazole-carboxylate derivatives typically involves coupling a pyrazole core with halogenated benzyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, analogous compounds (e.g., 6-(2,6-dichlorophenyl) derivatives) are synthesized by reacting pyrazole intermediates with 2,6-dichlorobenzyl halides under reflux in anhydrous solvents like THF or DMF, using bases such as K₂CO₃ to deprotonate the pyrazole nitrogen . Optimization may involve varying temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyrazole:benzyl halide) to maximize yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Methodological Answer:
Discrepancies between experimental NMR/IR spectra and computational (DFT) predictions often arise from solvent effects, conformational flexibility, or crystal packing. To address this:
- Compare experimental NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) with simulated spectra using software like Gaussian or ACD/Labs, accounting for solvent shifts (e.g., CDCl₃ vs. DMSO-d6) .
- Validate crystallographic data (if available) against X-ray diffraction results to confirm substituent orientation .
- Re-examine reaction conditions for potential byproducts or stereochemical impurities that might skew data .
What advanced techniques are critical for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the benzyl group’s spatial orientation relative to the pyrazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₀Cl₂N₂O₂) with <2 ppm error .
- DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .
How can researchers evaluate the pharmacokinetic properties of this compound using computational tools?
Methodological Answer:
SwissADME is widely used to predict:
- Lipophilicity (LogP ~3.5 for optimal membrane permeability).
- Solubility (LogS < -4 suggests poor aqueous solubility, necessitating prodrug strategies).
- Drug-likeness via Lipinski’s Rule of Five (e.g., molecular weight <500 Da, H-bond donors <5) .
Compare results with experimental solubility assays (e.g., shake-flask method in PBS pH 7.4) to validate predictions .
What safety protocols are recommended for handling this compound given limited toxicity data?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential HCl release during decomposition .
- Spill Management : Absorb with inert materials (vermiculite) and dispose via licensed hazardous waste services .
- Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) given structural analogs’ harmful classifications (Xn, R22) .
How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to improve efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hours) and enhance selectivity .
What methodologies are effective for assessing biological activity against inflammation or related targets?
Methodological Answer:
- In Vitro Assays : COX-2 inhibition (ELISA) to compare with celecoxib (IC₅₀ ~40 nM) .
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB: 3LN1). Focus on hydrogen bonds with Arg120 and hydrophobic interactions with Val349 .
- In Vivo Models : Carrageenan-induced paw edema in rats, measuring IL-6/TNF-α suppression .
How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and NaOH (pH 13) at 40°C for 48 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group) .
- Light Sensitivity : Store under UV light (254 nm) for 24 hours; assess photodegradation by NMR .
What strategies can mitigate discrepancies between computational LogP predictions and experimental partition coefficients?
Methodological Answer:
- Experimental LogP : Perform shake-flask assays in octanol/water, using UV-Vis or HPLC for quantification .
- Parameter Adjustment : In SwissADME, input experimental melting points and refine atomic contributions to improve prediction accuracy .
How can impurities from starting materials (e.g., 2,6-dichlorobenzyl chloride) be minimized during synthesis?
Methodological Answer:
- Purification : Distill 2,6-dichlorobenzyl chloride (b.p. 120–125°C) before use to remove dihalogenated byproducts .
- In-Process Controls : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) to terminate at >90% conversion.
- Recrystallization : Use ethanol/water mixtures to isolate the final product with >98% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
